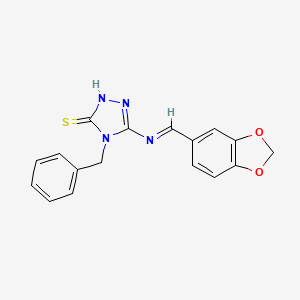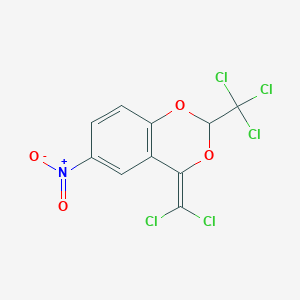
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with dichloromethylene, nitro, and trichloromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction forms the benzodioxin ring structure, which is then further functionalized with dichloromethylene, nitro, and trichloromethyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethylene and trichloromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted benzodioxin derivatives.
Scientific Research Applications
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-4-one: A similar compound with a benzodioxin ring but different substituents.
1,3-Benzodioxane: Another isomeric form with different chemical properties.
4H-benzo[d][1,3]dioxin-4-one derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61720-18-1 |
|---|---|
Molecular Formula |
C10H4Cl5NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(dichloromethylidene)-6-nitro-2-(trichloromethyl)-1,3-benzodioxine |
InChI |
InChI=1S/C10H4Cl5NO4/c11-8(12)7-5-3-4(16(17)18)1-2-6(5)19-9(20-7)10(13,14)15/h1-3,9H |
InChI Key |
JBMFMIXAZCTFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



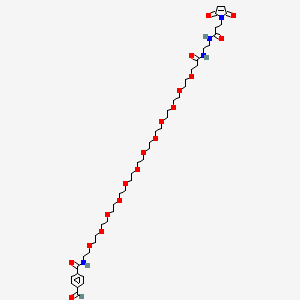

![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)
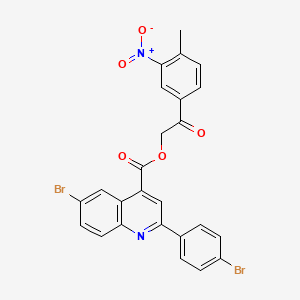
![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)
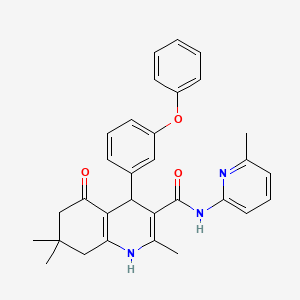

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)


